N-cyclopropyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Description
“N-cyclopropyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide” is a complex organic compound that contains several functional groups. It includes a cyclopropyl group, two thiophene rings, a sulfonyl group, and an ethanediamide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through acylation reactions . For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene rings would likely contribute to the compound’s aromaticity, while the sulfonyl and ethanediamide groups could participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. Thiophene rings are known to undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonyl group could make it more polar, while the thiophene rings could contribute to its aromaticity .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target dna gyrase and topoisomerase iv, bacterial topoisomerase ii enzymes . These enzymes are essential for controlling the topology and conformation of DNA .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to inhibition of the enzymes, thereby controlling the topology and conformation of dna .
Future Directions
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c18-14(15(19)17-10-5-6-10)16-9-12(11-3-1-7-22-11)24(20,21)13-4-2-8-23-13/h1-4,7-8,10,12H,5-6,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUWPIKVMDIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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